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Compound of Interest

Compound Name: 2-Amino-4-bromobenzaldehyde

Cat. No.: B1289445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-
Amino-4-bromobenzaldehyde. To offer a comprehensive understanding of its spectral

features, this document presents a comparison with two structurally related compounds: 2-

Aminobenzaldehyde and 4-Bromobenzaldehyde. The inclusion of these analogs allows for a

clearer interpretation of the contributions of the individual functional groups to the overall

spectrum of the target molecule.

Data Presentation: Comparative FT-IR Analysis
The following table summarizes the key vibrational frequencies and their assignments for 2-
Amino-4-bromobenzaldehyde and its analogs. The data for the target compound is a

prediction based on the characteristic absorption regions of its constituent functional groups,

supported by the experimental data from its analogs.
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Functional
Group

Vibrational
Mode

2-
Aminobenzald
ehyde (cm⁻¹)

4-
Bromobenzald
ehyde (cm⁻¹)

2-Amino-4-
bromobenzald
ehyde
(Predicted,
cm⁻¹)

Amine (N-H)

Symmetric &

Asymmetric

Stretch

3400 - 3300 (two

bands)
N/A

3400 - 3300 (two

bands)

N-H Bend 1650 - 1580 N/A 1650 - 1580

Aldehyde (C-H) C-H Stretch
2850 - 2750 (two

bands)

2850 - 2750 (two

bands)

2850 - 2750 (two

bands)

Carbonyl (C=O) C=O Stretch ~1700 ~1705 ~1700

Aromatic Ring C=C Stretch 1600 - 1450 1600 - 1450 1600 - 1450

C-H Out-of-plane

Bend
900 - 675 900 - 675 900 - 675

Carbon-Halogen

(C-Br)
C-Br Stretch N/A 690 - 515 690 - 515

Carbon-Nitrogen

(C-N)

C-N Stretch

(Aromatic)
1335 - 1250 N/A 1335 - 1250

Objective Comparison and Interpretation
The FT-IR spectrum of 2-Amino-4-bromobenzaldehyde is expected to be a composite of the

characteristic absorptions of its functional moieties: an amino group, a bromo substituent, and

an aldehyde group on a benzene ring.

Comparison with 2-Aminobenzaldehyde: The spectrum of 2-Amino-4-bromobenzaldehyde
will share strong similarities with that of 2-Aminobenzaldehyde, particularly in the regions

corresponding to the N-H and C-N stretching and bending vibrations of the primary aromatic

amine, as well as the characteristic aldehyde C-H and C=O stretches. The primary

distinction will be the presence of a C-Br stretching absorption in the low-frequency region of

the 2-Amino-4-bromobenzaldehyde spectrum.
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Comparison with 4-Bromobenzaldehyde: When compared to 4-Bromobenzaldehyde, the

spectrum of 2-Amino-4-bromobenzaldehyde will exhibit the characteristic peaks of a

primary aromatic amine, namely the two N-H stretching bands around 3400-3300 cm⁻¹ and

the N-H bending vibration. Both spectra will display the aldehyde C-H and C=O stretching

absorptions and the C-Br stretch.

Experimental Protocols
FT-IR Spectroscopy via KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis

using the potassium bromide (KBr) pellet technique.

Materials:

Sample (e.g., 2-Amino-4-bromobenzaldehyde)

Spectroscopic grade Potassium Bromide (KBr), oven-dried

Agate mortar and pestle

Pellet press die set

Hydraulic press

FT-IR spectrometer

Procedure:

Sample Preparation: A small amount of the solid sample (1-2 mg) is placed in an agate

mortar.

Mixing: Approximately 100-200 mg of dry KBr is added to the mortar.

Grinding: The sample and KBr are thoroughly ground together until a fine, homogeneous

powder is obtained. This minimizes light scattering.
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Pellet Formation: A portion of the mixture is transferred to the pellet press die. The die is

placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for a few minutes to

form a thin, transparent pellet.

Spectral Acquisition: The KBr pellet is removed from the die and placed in the sample holder

of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first,

followed by the spectrum of the sample pellet.

Visualization of Structural-Spectral Relationships
The following diagram illustrates the correlation between the functional groups of 2-Amino-4-
bromobenzaldehyde and their expected FT-IR absorption regions.
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2-Amino-4-bromobenzaldehyde

Expected FT-IR Absorptions (cm⁻¹)

Structure
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(3400-3300)

Amino Group (-NH₂)

Aldehyde C-H Stretch
(2850-2750)

Aldehyde Group (-CHO)

C=O Stretch
(~1700)

Aldehyde Group (-CHO)

Aromatic C=C Stretch
(1600-1450)

Aromatic Ring
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(1650-1580)

Amino Group (-NH₂)

C-N Stretch
(1335-1250)

Amino Group (-NH₂)

C-Br Stretch
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Bromo Group (-Br)
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[https://www.benchchem.com/product/b1289445#ft-ir-spectrum-of-2-amino-4-
bromobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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